Methylthiomethyl acetyl sulfide

Organoleptic differentiation Sulfur flavor chemistry Procurement specification

Methylthiomethyl acetyl sulfide (CAS 38634-59-2), also known as S-((methylthio)methyl) ethanethioate or 3,5-dithiahexan-2-one, is a low-molecular-weight (136.23 g/mol; C₄H₈OS₂) organosulfur compound belonging to the thioester subclass. It is recognized as a flavoring substance under FEMA No.

Molecular Formula C4H8OS2
Molecular Weight 136.2 g/mol
CAS No. 38634-59-2
Cat. No. B12759067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylthiomethyl acetyl sulfide
CAS38634-59-2
Molecular FormulaC4H8OS2
Molecular Weight136.2 g/mol
Structural Identifiers
SMILESCC(=O)SCSC
InChIInChI=1S/C4H8OS2/c1-4(5)7-3-6-2/h3H2,1-2H3
InChIKeyNBPHYHUSNPKGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylthiomethyl Acetyl Sulfide (CAS 38634-59-2): Chemical Identity, Regulatory Status, and Procurement Classification


Methylthiomethyl acetyl sulfide (CAS 38634-59-2), also known as S-((methylthio)methyl) ethanethioate or 3,5-dithiahexan-2-one, is a low-molecular-weight (136.23 g/mol; C₄H₈OS₂) organosulfur compound belonging to the thioester subclass [1]. It is recognized as a flavoring substance under FEMA No. 4817 and is listed in the FDA's Substance Registration System (UNII: 8R1F78DCO7) [2]. Estimated physicochemical properties include a log Kow of 0.31, a boiling point of approximately 199.5 °C, and a vapor pressure of 0.37 mm Hg at 25 °C [3]. The compound serves as a specialty sulfur-containing building block, with its dual (methylthio)methyl and thioacetyl functionalities providing distinct reactivity [4].

Why Methylthiomethyl Acetyl Sulfide Cannot Be Swapped with General Thioesters or Sulfides in Flavor and Synthesis Projects


Among volatile sulfur compounds, minor structural modifications produce pronounced sensory divergences. S-methyl ethanethioate (FEMA 3876) delivers an eggy, cheese-like, and roasted note, whereas S-ethyl ethanethioate (FEMA 3282) shifts toward a sulfuraceous, onion/garlic character with sweet fruity aftertaste [1]. Methylthiomethyl acetyl sulfide occupies a unique gap: as a low-boiling thioester with an additional (methylthio)methyl group, it provides a sulfury-cooked meat nuance distinct from simple alkyl thioacetates [2]. Its thioester core also differs functionally from methylthiomethyl acetate (CAS 16437-69-7), an oxygen-ester analog with different hydrolytic stability and a boiling point (62 °C at 20 mmHg) that places it in a separate volatility class . Generic substitution risks both sensory profile mismatch and altered reaction kinetics.

Quantitative Differentiation Evidence for Methylthiomethyl Acetyl Sulfide Versus Closest Analogs


Flavor Profile Divergence: Methylthiomethyl Acetyl Sulfide vs. S-Methyl and S-Ethyl Thioacetates

Methylthiomethyl acetyl sulfide (FEMA 4817) delivers a cooked-meat, roasted, and sulfury profile with savory depth that differs qualitatively from S-methyl ethanethioate (FEMA 3876) and S-ethyl ethanethioate (FEMA 3282) [1]. S-methyl ethanethioate is dominated by an eggy, cheese-like, and roasted character, while S-ethyl ethanethioate presents a sulfuraceous, onion/garlic theme with a distinct sweet fruity aftertaste detectable at 10 ppm . The cooked-meat specificity of methylthiomethyl acetyl sulfide places it in a functionally distinct sensory category within the thioester subfamily [2].

Organoleptic differentiation Sulfur flavor chemistry Procurement specification

Structural Advantage: Thioester Stability Contrast with Methylthiomethyl Acetate (Ester Analog)

Methylthiomethyl acetyl sulfide is a thioester (RC(O)SR'), whereas methylthiomethyl acetate (CAS 16437-69-7) is an oxygen-ester (RC(O)OR') [1]. Thioesters possess lower pKa values for the α-proton and distinct hydrolysis kinetics; thiocarboxylic acids are approximately 100-fold more acidic than their carboxylic acid counterparts [2]. This translates to pH-dependent stability differences relevant to flavor precursor design and shelf-life in aqueous food matrices. Additionally, methylthiomethyl acetate boils at only 62 °C at 20 mmHg, whereas methylthiomethyl acetyl sulfide has an estimated boiling point of approximately 199.5 °C at atmospheric pressure [3]. This 137 °C boiling point differential places these two structurally analogous compounds into entirely different volatility classes for formulation purposes.

Hydrolytic stability Flavor precursor durability Thioester reactivity

Physicochemical Property Comparison: Estimated LogP and Vapor Pressure vs. S-Ethyl Ethanethioate

Methylthiomethyl acetyl sulfide (MTAS) has an estimated log Kow of 0.31 (KOWWIN v1.68) and a vapor pressure of 0.37 mm Hg at 25 °C [1]. In contrast, S-ethyl ethanethioate (CAS 625-60-5) has a measured logP of 1.26 and a vapor pressure of 18.2 mm Hg at 25 °C . The logP difference of approximately 0.95 units indicates that MTAS is roughly 9-fold more hydrophilic, while the vapor pressure of S-ethyl ethanethioate is approximately 49-fold higher. These differences directly affect partition behavior in oil-water flavor emulsions and headspace release dynamics during thermal processing.

Formulation compatibility LogP comparison Volatility profiling

Application Scenarios Where Methylthiomethyl Acetyl Sulfide Provides Documented Advantage


Savory Processed Meat and Roasted Flavor Formulations

In savory flavor development for meat analogs, bouillons, and processed meat products, methylthiomethyl acetyl sulfide provides a cooked-meat and roasted sulfur note that is qualitatively distinct from the eggy-cheese profile of S-methyl ethanethioate and the onion-garlic profile of S-ethyl ethanethioate. The FEMA GRAS 28 listing (FEMA No. 4817) supports its commercial use at low ppm levels where the cooked-meat character is desired without introducing alliaceous off-notes [1].

Thioester-Based Flavor Precursor Systems Requiring Controlled Hydrolytic Release

As a thioester, methylthiomethyl acetyl sulfide exhibits enhanced acidity and distinct hydrolysis kinetics compared to oxygen-esters such as methylthiomethyl acetate [2]. This property makes it suitable as a controlled-release flavor precursor in aqueous food systems where timed generation of savory thiol notes during processing or storage is desired. The thioester linkage can be selectively cleaved under mild alkaline or enzymatic conditions.

High-Temperature Food Processing Where Methylthiomethyl Acetate Is Unsuitable

With an estimated boiling point of approximately 199.5 °C, methylthiomethyl acetyl sulfide offers substantially lower volatility than methylthiomethyl acetate (BP 62 °C at 20 mmHg) [3]. This thermal stability advantage makes it the preferred choice for retort, baking, and extrusion processing where the lower-boiling oxygen-ester analog would flash off before contributing to the final flavor profile.

Organosulfur Building Block for Synthetic Chemistry Requiring a Latent Thiol Equivalent

The methylthiomethyl (MTM) group has established utility as a protecting group and latent functionality in synthetic organic chemistry. Methylthiomethyl acetyl sulfide combines the MTM group with a thioacetyl moiety, enabling sequential and orthogonal deprotection strategies. The established synthetic methodology for methylthiomethyl ester formation via DMSO-mediated Pummerer rearrangement (achieving 82–94% yields) provides a reliable route to prepare this and related compounds [4].

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